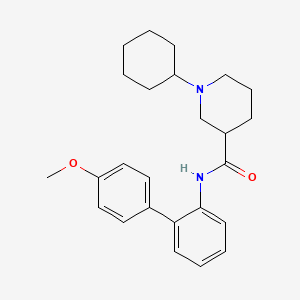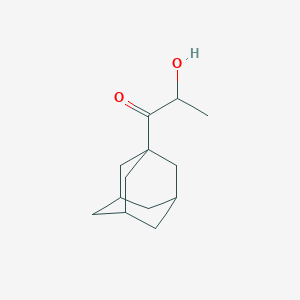![molecular formula C18H21NO4 B5979702 Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate](/img/structure/B5979702.png)
Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate is a complex organic compound that features a piperidine ring, a chromone moiety, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromone moiety, which is then coupled with a piperidine derivative. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
科学的研究の応用
Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The chromone moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Pathways involved include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
Ethyl coumarin-3-carboxylate: Similar in structure but lacks the piperidine ring.
Piperidine derivatives: Compounds like piperidine-2-carboxylic acid share the piperidine ring but differ in other functional groups.
Uniqueness
Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate is unique due to the combination of the chromone and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
特性
IUPAC Name |
ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-2-22-18(21)15-8-5-6-10-19(15)11-13-12-23-16-9-4-3-7-14(16)17(13)20/h3-4,7,9,12,15H,2,5-6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVVDLJQNNQQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorophenyl)-4-[1-(4-pentenoyl)-3-piperidinyl]piperazine](/img/structure/B5979638.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5979644.png)
![(3-Fluoropyridin-4-yl)-[2-[5-(morpholine-4-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]methanone](/img/structure/B5979652.png)
![1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea](/img/structure/B5979658.png)


![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5979681.png)
![methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B5979687.png)
![1-[3-(Trifluoromethyl)phenyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5979695.png)
![5-(2-chloro-5-nitrobenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5979699.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[(3-methyl-4-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5979715.png)
![2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]benzamide](/img/structure/B5979726.png)
![[2-(2-methoxyethyl)piperidin-1-yl]-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B5979736.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N'-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5979742.png)
